Acetic acid;hex-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hex-1-en-3-ol is an organic compound that combines the properties of both acetic acid and hex-1-en-3-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Hex-1-en-3-ol is an unsaturated alcohol with a double bond at the first carbon and a hydroxyl group at the third carbon. The combination of these two compounds results in a unique ester with distinct chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;hex-1-en-3-ol can be synthesized through an esterification reaction, where acetic acid reacts with hex-1-en-3-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C6H12O→CH3COOC6H11OH+H2O
This reaction is reversible and requires heating to drive it to completion .
Industrial Production Methods
In an industrial setting, the esterification process is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid enhances the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol and acetic acid using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols and acetic acid
Substitution: Formation of substituted esters
Scientific Research Applications
Acetic acid;hex-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving esters.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of acetic acid;hex-1-en-3-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and hex-1-en-3-ol, which can then participate in further biochemical reactions. The hydroxyl group in hex-1-en-3-ol can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;hex-4-en-1-ol
- Acetic acid;hex-1-en-3-ol ®
- This compound (S)
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the double bond and the hydroxyl group in hex-1-en-3-ol influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
62247-45-4 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;hex-1-en-3-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4) |
InChI Key |
JBDJMRDUPDPDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.